molecular formula C11H8ClFN2OS B5472738 2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5472738
M. Wt: 270.71 g/mol
InChI Key: YOZAFYJEECDFNZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a thiazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination and fluorination of a benzene derivative to introduce the chloro and fluoro substituents. This is followed by the formation of the amide bond through a reaction with 5-methyl-1,3-thiazole-2-amine. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of substituents and the thiazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-chloro-4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZAFYJEECDFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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